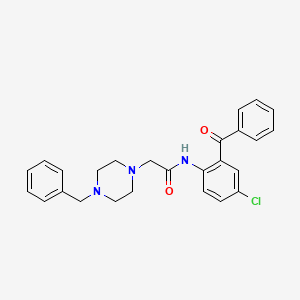

N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide

CAS No.:

Cat. No.: VC16392648

Molecular Formula: C26H26ClN3O2

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H26ClN3O2 |

|---|---|

| Molecular Weight | 448.0 g/mol |

| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide |

| Standard InChI | InChI=1S/C26H26ClN3O2/c27-22-11-12-24(23(17-22)26(32)21-9-5-2-6-10-21)28-25(31)19-30-15-13-29(14-16-30)18-20-7-3-1-4-8-20/h1-12,17H,13-16,18-19H2,(H,28,31) |

| Standard InChI Key | ZNYZAEGMADSLPD-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |

Introduction

Chemical Structure and Physicochemical Properties

N-(2-Benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide features a central acetamide backbone bridging two distinct aromatic systems. The 2-benzoyl-4-chlorophenyl group introduces electron-withdrawing substituents, while the 4-benzylpiperazine moiety contributes to the molecule’s polarity and potential receptor-binding capabilities.

Molecular Characteristics

| Property | Value |

|---|---|

| IUPAC Name | N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide |

| Molecular Formula | C₂₆H₂₅ClN₃O₂ |

| Molecular Weight | 448.95 g/mol |

| SMILES | Clc1ccc(NC(=O)CN2CCN(CC2)Cc3ccccc3)c(c1)C(=O)c4ccccc4 |

| Topological Polar Surface Area | 58.8 Ų |

The compound’s chlorophenyl and benzoyl groups enhance lipophilicity, potentially improving blood-brain barrier permeability, while the piperazine ring introduces basicity, facilitating solubility in acidic environments .

Synthesis and Characterization

Synthetic Pathways

While no explicit synthesis protocol for N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide is documented, analogous acetamide derivatives are typically synthesized via multi-step nucleophilic acyl substitution and coupling reactions :

-

Formation of the Chlorophenyl Intermediate:

-

4-Chloro-2-nitroaniline is acylated with benzoyl chloride to yield 2-benzoyl-4-chloro-nitrobenzene.

-

Catalytic hydrogenation reduces the nitro group to an amine, producing 2-benzoyl-4-chloroaniline.

-

-

Acetamide Backbone Assembly:

-

Reaction of 2-benzoyl-4-chloroaniline with chloroacetyl chloride forms N-(2-benzoyl-4-chlorophenyl)chloroacetamide.

-

-

Piperazine Incorporation:

-

The chloroacetamide intermediate undergoes nucleophilic substitution with 4-benzylpiperazine in the presence of a base (e.g., triethylamine) to yield the final product.

-

Analytical Characterization

Key characterization methods for similar compounds include:

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 449.1632.

Pharmacological Activities and Mechanisms

Osteoclast Inhibition

Structurally related acetamide derivatives, such as PPOAC-Bz, exhibit potent inhibition of osteoclastogenesis by suppressing RANKL-induced NF-κB and MAPK signaling pathways . These compounds downregulate osteoclast-specific genes (TRAP, CTSK) and impair F-actin ring formation, critical for bone resorption . While direct evidence for N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide is lacking, its chlorophenyl and piperazine motifs suggest analogous anti-resorptive potential.

Neurological Activity

Benzylpiperazine derivatives are known to interact with serotonin (5-HT₁A/₂A) and dopamine (D₂/D₃) receptors, modulating neurotransmitter release . The benzoyl group in this compound may enhance affinity for sigma receptors, implicated in neuropathic pain and depression .

Comparative Analysis with Structural Analogs

The chlorophenyl group in N-(2-benzoyl-4-chlorophenyl)-2-(4-benzylpiperazin-1-yl)acetamide likely enhances metabolic stability compared to fluorinated analogs, while the benzoyl moiety may improve target selectivity over simpler acetamides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume